4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H14ClNO2 It is characterized by the presence of a chloro group, a methoxybenzyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Methoxybenzylation: The nitrated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-chloro-N-(4-methoxybenzyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It may be utilized in the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxybenzyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
4-chloro-N-(4-methoxybenzyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxybenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-7-4-11(16)8-14(13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDCTJDLIYCKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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